2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
Description
Properties
IUPAC Name |
5-amino-3-hydroxy-2H-pyrrole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-1-3-4(9)2-8-5(3)7/h9H,2H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKMRRMPKHXPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N1)N)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones . Another method includes the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes . Additionally, the oxidative cyclization of β-enaminones has been demonstrated as an effective route, often involving a rearrangement step after ring formation .
Industrial Production Methods
Industrial production of 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Catalysts such as copper (II) or iodine can be employed to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By interacting with key proteins, the compound can influence various cellular processes such as signal transduction, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents, which influence their physical properties and synthetic yields. A comparative analysis is summarized below:
Key Observations:
- Substituent Effects on Melting Points: Bulky substituents (e.g., cyclohexylamino in 6g) increase melting points (>200°C), likely due to enhanced crystal packing .
- Synthetic Yields: Electron-donating groups (e.g., cyclohexylamino in 6g) correlate with higher yields (95%), whereas complex substitutions (e.g., benzoyl/benzyl in ) reduce yields (40%) due to steric hindrance.
- Spectral Signatures : Nitrile IR stretches (~2200 cm⁻¹) are consistent across analogs, while substituent-specific shifts in NMR (e.g., aromatic protons in 6d and 3j) confirm structural variations .
Reactivity and Functional Group Interactions
- Nitrile Group : The C≡N group participates in cyclization and nucleophilic addition reactions, enabling further derivatization .
- Oxo Group : The 4-oxo moiety facilitates hydrogen bonding, influencing solubility and intermolecular interactions .
- Amino Group: The 2-amino group is a common site for Schiff base formation or amidation, critical for bioactivity optimization .
Biological Activity
2-Amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 123.11 g/mol, is being investigated for its antibacterial and antifungal properties, among other pharmacological effects.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 123.1127 g/mol |
| CAS Number | 51495-826 |
Antibacterial Activity
Research indicates that 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile exhibits significant antibacterial properties. In a study evaluating various pyrrole derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
- The antibacterial efficacy is attributed to the interaction of the compound with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains.
- Fungal Strains Tested :
- Comparative Efficacy :
- The efficacy of 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile was found to be comparable to established antifungal agents, suggesting its potential as a therapeutic candidate in treating fungal infections.
Study 1: Evaluation of Antimicrobial Effects
A recent study evaluated the antimicrobial effects of various pyrrole derivatives, including 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile. The results highlighted its effectiveness against common pathogens:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0195 |
The study concluded that the presence of specific functional groups in the structure enhances the antimicrobial activity of these compounds .
Study 2: Structure-Activity Relationship (SAR)
Another research focused on the SAR of pyrrole derivatives indicated that modifications at certain positions significantly influence biological activity. For instance, substituents on the nitrogen and carbon atoms were crucial for enhancing both antibacterial and antifungal activities .
Q & A
Q. What are the key considerations for synthesizing 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile with high purity and yield?
Methodological Answer: Synthesis optimization should involve factorial design experiments to evaluate variables such as solvent polarity, temperature, and catalyst loading. For example, using a two-level factorial design can identify interactions between parameters like reaction time and reagent stoichiometry . Similar pyrrole derivatives have been synthesized via condensation reactions of 1,3-dicarbonyl compounds with nitriles, where pH control and inert atmospheres are critical to avoid side reactions . Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol can enhance purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for structural elucidation, as demonstrated in studies of analogous pyrrolo-pyrimidine derivatives . Complement this with H/C NMR to confirm functional groups (e.g., the amine at C2 and carbonyl at C4) and FT-IR to identify stretching vibrations (e.g., C≡N at ~2200 cm). Mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Replicate experiments under standardized protocols (e.g., ISO 10993 for cytotoxicity).
- Use multivariate analysis to isolate confounding variables (e.g., pH, temperature).
- Cross-reference with theoretical frameworks, such as molecular docking to predict binding affinities against target proteins, aligning experimental data with computational models .
Q. What experimental designs are suitable for probing the reaction mechanism of this compound in heterocyclic ring formation?
Methodological Answer: Employ kinetic isotope effects (KIE) studies to identify rate-determining steps, or use C-labeled reagents to trace carbon migration pathways. For example, in analogous pyrrole syntheses, isotopic labeling revealed nucleophilic attack at the carbonyl group as a key step . Time-resolved FT-IR or in situ NMR can monitor intermediate formation, while density functional theory (DFT) calculations model transition states .
Q. How can computational chemistry enhance the prediction of this compound’s reactivity in novel synthetic pathways?
Methodological Answer: Use quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) to calculate frontier molecular orbitals (FMOs), predicting sites for electrophilic/nucleophilic attack. Molecular dynamics simulations can model solvent effects on reaction trajectories. For instance, studies on morpholino-pyrrole derivatives used DFT to rationalize regioselectivity in cycloaddition reactions .
Data Analysis and Theoretical Frameworks
Q. How should researchers integrate contradictory spectral data (e.g., NMR vs. SC-XRD) into a cohesive structural model?
Methodological Answer: Apply Bayesian statistics to weigh evidence from conflicting datasets. For example, if NMR suggests conformational flexibility (e.g., rotamers), compare with SC-XRD torsional angles to identify dominant conformers. Dynamic NMR experiments at variable temperatures can resolve exchange broadening, while Hirshfeld surface analysis quantifies intermolecular interactions influencing crystallographic packing .
Q. What role does theoretical chemistry play in guiding the synthesis of derivatives with enhanced bioactivity?
Methodological Answer: Structure-activity relationship (SAR) models, built using comparative molecular field analysis (CoMFA), can prioritize substituents at C3 or C5 for functionalization. For instance, electron-withdrawing groups (e.g., -CN) at C3 in pyrrole derivatives were shown to enhance antimicrobial activity via Hammett σ-parameter correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
